4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through a condensation reaction involving hydrazine and a 1,3-diketone.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Functionalization: The ethyl and methoxy groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole would depend on its specific biological target. Generally, triazoles inhibit enzymes by binding to their active sites, disrupting normal cellular processes. This compound could interact with enzymes involved in cell wall synthesis in fungi or DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole with broad-spectrum antifungal activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
What sets 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other triazoles. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHSYNKLQJTEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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